2-(4-(Isopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
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Description
2-(4-(Isopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a useful research compound. Its molecular formula is C13H22N2O3S2 and its molecular weight is 318.45. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including the molecule , are of significant interest in drug discovery and development. They are notable for their versatility in medicinal chemistry, offering a broad spectrum of therapeutic applications. These compounds have been incorporated into drugs with various pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of substituent patterns on the piperazine nucleus can lead to a significant impact on the medicinal potential of these molecules. Research has demonstrated that piperazine-based molecular fragments are valuable building blocks in drug discovery, allowing for the rational design of molecules targeting a wide array of diseases. The exploration of piperazine derivatives has shown a promising emergence of pharmacophores, with specific patents highlighting the flexibility of piperazines as a foundation for drug-like elements. The modification of substituents on the piperazine ring is crucial for optimizing the pharmacokinetic and pharmacodynamic factors of the resulting molecules, underscoring the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-11(2)20(17,18)15-7-5-14(6-8-15)10-12(16)13-4-3-9-19-13/h3-4,9,11-12,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRRYFIGTUOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.